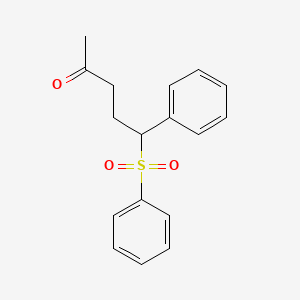![molecular formula C7H3F3N4S2 B14514383 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine CAS No. 62616-69-7](/img/structure/B14514383.png)
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiadiazole ring. The presence of the trifluoromethyl group and the sulfur atom in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thiadiazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their function.
類似化合物との比較
Similar Compounds
- 2-{[5-(Methyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
- 2-{[5-(Chloromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
- 2-{[5-(Bromomethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals.
特性
CAS番号 |
62616-69-7 |
|---|---|
分子式 |
C7H3F3N4S2 |
分子量 |
264.3 g/mol |
IUPAC名 |
2-pyrimidin-2-ylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3F3N4S2/c8-7(9,10)4-13-14-6(15-4)16-5-11-2-1-3-12-5/h1-3H |
InChIキー |
JDMBYSMEJSFKEC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)SC2=NN=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)



![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)



![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
